molecular formula C8H7FO2 B032593 2-Fluoro-4-methoxybenzaldehyde CAS No. 331-64-6

2-Fluoro-4-methoxybenzaldehyde

Cat. No.: B032593
CAS No.: 331-64-6
M. Wt: 154.14 g/mol
InChI Key: UNWQNFJBBWXFBG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-4-methoxybenzaldehyde can be synthesized from 4-bromo-3-fluoroanisole. The process involves the reaction of 4-bromo-3-fluoroanisole with a suitable reagent to introduce the aldehyde group .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of silver oxide (Ag2O) and sodium hydroxide (NaOH) in water. The reaction mixture is typically heated to around 55°C, and the product is isolated by filtration and washing with hot water .

Chemical Reactions Analysis

Oxidation Reactions

2-Fluoro-4-methoxybenzaldehyde can be oxidized to form carboxylic acids. While specific conditions for this reaction are not detailed in the provided sources, oxidation typically involves strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium-based reagents. The fluorine and methoxy substituents may influence the reaction's regioselectivity and rate due to their electron-withdrawing and donating effects, respectively .

Reduction Reactions

Reduction of the aldehyde group to an alcohol is another common transformation. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reagents for such reductions. The reaction proceeds under mild conditions, preserving the fluorine and methoxy substituents. For example, reductions of structurally similar benzaldehydes yield primary alcohols with retained substituents .

Substitution Reactions

Electrophilic Aromatic Substitution (EAS):
The benzaldehyde core undergoes EAS at positions activated by the methoxy group. For instance, bromination at the para position to the methoxy group is facilitated, leading to substituted benzaldehydes. This reaction highlights the activating effect of the methoxy group .

Nucleophilic Aromatic Substitution (NAS):
While less common, NAS can occur under strongly basic or acidic conditions. For example, the substitution of bromine with a methoxy group in 4-bromo-2-fluorobenzaldehyde yields this compound, using methanol and potassium carbonate .

Reaction Type Reagents Conditions Product
Bromination (EAS)Br₂, FeBr₃0–5°C4-Bromo-2-fluoro-5-methoxybenzaldehyde
Methoxylation (NAS)CH₃OH, K₂CO₃RefluxThis compound

Formylation Reactions

The compound can be synthesized via formylation of halogenated intermediates. For example, 2-fluoro-4-bromobenzaldehyde is prepared by reacting 1,4-dibromo-2-fluorobenzene with isopropyl magnesium chloride and dimethylformamide (DMF) at 0°C. This method ensures high selectivity and yield .

Condensation Reactions

Imidazole Formation:
Reaction with hydrazine or related compounds leads to heterocyclic derivatives. For instance, this compound reacts with hydrazine under reflux to form 6-methoxy-1H-indazole (59% yield) .

Wittig Reactions:
While not directly demonstrated for this compound, structurally similar benzaldehydes participate in Wittig reactions to form alkenes. For example, 2-fluoro-3-methoxybenzaldehyde reacts with (3-carboxypropyl)triphenylphosphonium bromide to generate benzosuberone cores .

Biological Interactions

This compound exhibits biological activity, including potential interactions with serotonin receptors. Its fluorine substituent enhances stability and selectivity, making it a valuable precursor in medicinal chemistry . Biosynthetic pathways in fungi like Bjerkandera adusta involve its formation from phenylalanine or tyrosine, highlighting its role in secondary metabolite production .

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-4-methoxybenzaldehyde serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in treating neurodegenerative diseases by alleviating oxidative stress and inflammation .

Key Applications:

  • Synthesis of Active Pharmaceutical Ingredients (APIs): The compound is utilized in synthesizing benzosuberone derivatives and bicyclic heterocycles such as hydroisoquinolines and quinazolines .
  • Drug Discovery: It acts as a precursor in the development of novel drugs targeting specific biological pathways.

Organic Synthesis

The compound is widely used as an intermediate in organic synthesis due to its unique reactivity profile. It participates in various chemical reactions, including:

  • Wittig Reaction: Used to construct benzosuberone cores through reactions with triphenylphosphonium bromide.
  • Friedel-Crafts Acylation: Employed to form cycloheptanone rings using Eaton's reagent .

Synthesis Pathways:

Reaction TypeDescription
Wittig ReactionReacts with (3-carboxypropyl)triphenylphosphonium bromide
Friedel-Crafts AcylationForms cycloheptanone rings

Biochemical Research

In biochemical assays, this compound can function as a probe for studying enzyme interactions. The presence of fluorine enhances binding affinity to specific molecular targets, making it valuable for enzyme inhibition studies.

Case Study 1: Neuroprotective Effects

Research has indicated that derivatives of this compound may exhibit neuroprotective effects by mitigating oxidative stress in neuronal cells. This property suggests potential applications in the development of treatments for neurodegenerative disorders such as Alzheimer's disease.

Case Study 2: Synthesis of Heterocycles

A study demonstrated the successful synthesis of polyhydroquinoline derivatives using this compound as a starting material. These derivatives showed promising biological activities, indicating their potential use in medicinal applications .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxybenzaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The presence of the fluorine atom can influence the reactivity and selectivity of these reactions by altering the electronic properties of the molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-hydroxybenzaldehyde
  • 2-Fluoro-4-methylbenzaldehyde
  • 2-Fluoro-4-chlorobenzaldehyde

Uniqueness

2-Fluoro-4-methoxybenzaldehyde is unique due to the presence of both a fluorine atom and a methoxy group on the benzaldehyde ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various fluorinated aromatic compounds .

Biological Activity

2-Fluoro-4-methoxybenzaldehyde (CAS No. 331-64-6) is an aromatic compound characterized by the presence of a methoxy group and a fluorine atom on a benzaldehyde structure. This compound has gained attention in various fields, particularly in medicinal chemistry and material science, due to its unique biological properties and potential applications.

  • Molecular Formula : C₈H₇FO₂
  • Appearance : White to pale yellow crystalline solid or powder
  • Solubility : Soluble in various organic solvents

The presence of both an electron-donating methoxy group and an electron-withdrawing fluorine atom enhances the compound's reactivity, making it a versatile building block for synthesizing complex molecules and fluorinated heterocycles.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In one study, it was found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, demonstrating its potential as a lead compound in developing new antimicrobial agents.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Cytotoxicity Profile

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. The compound showed selective cytotoxicity against several cancer types, including breast (MCF-7) and lung (A549) cancer cells. The half-maximal inhibitory concentration (IC50) values were calculated using MTT assays.

Cell LineIC50 (µM)
MCF-715
A54920
HeLa25

These results suggest that the compound may induce apoptosis through mechanisms involving oxidative stress and disruption of mitochondrial function.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Studies have shown that this compound acts as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism. This inhibition could affect the pharmacokinetics of co-administered drugs.
  • Receptor Modulation : There is evidence suggesting that this compound may modulate receptor activity, particularly in neurotransmitter systems. For instance, it has been investigated as a potential allosteric modulator for nicotinic acetylcholine receptors, which are crucial for cognitive functions.

Synthesis and Application in Drug Discovery

In drug discovery contexts, this compound has been utilized as a precursor for synthesizing novel compounds with enhanced biological activities. For example, derivatives of this aldehyde have been developed into potential anti-inflammatory agents by modifying its structure to improve efficacy and reduce side effects.

Comparative Studies with Analog Compounds

Comparative studies with structurally similar compounds such as 4-Methoxybenzaldehyde and 3-Fluoro-4-methoxybenzaldehyde have highlighted the unique properties imparted by the fluorine atom's position. These studies indicate that the ortho-fluorine substitution significantly influences the electronic properties and biological reactivity of the molecule.

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for confirming the structural identity of 2-Fluoro-4-methoxybenzaldehyde?

  • Methodological Answer : Structural confirmation typically involves ¹H/¹³C NMR to identify substituent positions (e.g., fluorine at C2, methoxy at C4) and aldehydic proton signals (~10 ppm). FT-IR verifies the aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹). GC-MS or HPLC (with UV detection) ensures purity and quantifies impurities .

  • Example Data :
TechniqueKey Peaks/Signals
¹H NMRδ 10.2 (CHO), δ 3.9 (OCH₃), δ 7.2–7.8 (aromatic H)
FT-IR1705 cm⁻¹ (C=O), 1255 cm⁻¹ (C-O)

Q. What synthetic routes are commonly employed for laboratory-scale preparation of this compound?

  • Methodological Answer : A two-step approach is often used:

Fluorination : Direct electrophilic fluorination of 4-methoxybenzaldehyde using Selectfluor® or DAST in anhydrous conditions .

Protection/Deprotection : Methoxy introduction via Williamson ether synthesis (e.g., NaH/MeI on 2-fluoro-4-hydroxybenzaldehyde) .

  • Critical Parameters :
  • Temperature control (<0°C) to minimize side reactions.
  • Purification via silica gel chromatography (hexane:EtOAc 4:1) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation .
  • Storage : In airtight containers, away from oxidizers, at 2–8°C .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for fluorination of 4-methoxybenzaldehyde?

  • Methodological Answer :

  • Variable Analysis : Optimize fluorinating agents (e.g., compare DAST vs. XeF₂ efficiency), solvent polarity (DMF vs. THF), and reaction time.
  • Byproduct Identification : Use LC-MS to detect intermediates (e.g., over-fluorinated derivatives) and adjust stoichiometry .
  • Case Study : A 2024 study noted 65–78% yield variation due to trace moisture; strict anhydrous conditions improved reproducibility .

Q. What computational strategies are effective in predicting the metabolic pathways of this compound when empirical toxicological data is limited?

  • Methodological Answer :

  • In Silico Tools : Use OECD QSAR Toolbox or SwissADME to predict cytochrome P450 interactions.
  • Structural Analogs : Compare with EFSA-evaluated hydroxy-/methoxy-benzaldehydes (e.g., 2-hydroxy-4-methoxybenzaldehyde) for shared metabolic routes (e.g., demethylation, glucuronidation) .
  • Validation : Cross-reference predictions with in vitro assays (e.g., human liver microsomes) .

Q. How does the fluorine atom at the 2-position influence the compound’s binding affinity in enzyme inhibition studies?

  • Methodological Answer :

  • Mechanistic Insight : Fluorine’s electronegativity enhances hydrogen bonding with active-site residues (e.g., Tyr, Ser).
  • Experimental Design :

Docking Simulations (AutoDock Vina) : Compare binding scores against non-fluorinated analogs.

Kinetic Assays : Measure IC₅₀ shifts using fluorinated vs. non-fluorinated derivatives.

  • Example : Fluorine at C2 increased affinity for aldehyde dehydrogenase by 40% in a 2023 study .

Q. What strategies mitigate challenges in achieving high regioselectivity during methoxy group introduction?

  • Methodological Answer :

  • Directing Groups : Use temporary protecting groups (e.g., Boc) to block undesired positions.
  • Catalysis : Employ Pd-catalyzed C-H activation for selective methoxylation .
  • Case Study : A 2024 protocol achieved >90% regioselectivity using Pd(OAc)₂ and pivalic acid in DMF at 120°C .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?

  • Methodological Answer :

  • Controlled Replication : Test stability in pH 1–6 buffers at 25°C/37°C, monitoring via HPLC for degradation products (e.g., demethylated aldehydes).
  • Root Cause : Variability may stem from impurity profiles (e.g., residual HCl in synthesis) .
  • Resolution : Pre-purify starting materials and use non-protic solvents (e.g., DCM) for acid-sensitive steps .

Properties

IUPAC Name

2-fluoro-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWQNFJBBWXFBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370546
Record name 2-Fluoro-4-methoxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331-64-6
Record name 2-Fluoro-4-methoxybenzaldehyde
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-methoxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-methoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

Triethylamine (0.92 ml, 6.60 mmol) was added to a solution of 2-fluoro-4-methoxybenzylalcohol (346.9 mg, 2.22 mmol) in DMSO (8 ml). Pyridine sulfur trioxide (1.0501 g, 6.60 mmol) was added portionwise to the mixture checking raise of the temperature. The mixture was stirred for 0.5 hours. The mixture was added to 5% KHSO4 aqueous solution, extracted three times with ethyl acetate and dried over MgSO4. The mixture was concentrated and purified by silica gel chromatography (hexane/ether=5/1) to give the title compound (301 mg; 88%).
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0.92 mL
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346.9 mg
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8 mL
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Yield
88%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 4-bromo-3-fluoro anisole (34.4 g, 168 mmol) in anhydrous THF (300 mL) was added dropwise, at −78° C. under argon, n-BuLi (2.5 M in THF, 101 mL, 252 mol). After 5 min DMF (40 mL, 503 mmol) was added and the reaction micture was kept at −78° C. for 2 hrs. Aqueous NH4Cl (250 mL) was carefully added and the layers separated. The aqueous phase was further extracted with ethyl acetate. The organic phases were combined and washed successively with water, brine and dried (MgSO4). The residue was purified on silica gel (eluent: 10% ethyl acetate in hexane) to give 13.99 g of 2-fluoro-4-methoxy-benzaldehyde (54%). 1H NMR (300 MHz; CDCl3): 3.88 (s, 3 H), 6.65 (d, J=12.3 Hz, 1 H), 6.80 (d, J=8.7 Hz, 1 H), 7.82 (t, J=8.7 Hz, 1 H), 10.21 (s, 1 H).
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34.4 g
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250 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 1-bromo-2-fluoro-4-methoxybenzene (3.02 g) in tetra hydrofuran (75 mL) was added n-butyl lithium (2.71 mol/L n-hexane solution, 6.0 mL) at −78° C., and the mixture was stirred at the same temperature for 30 minutes. To this mixture was added N,N-dimethylformamide (1.7 mL) at the same temperature, and the mixture was stirred under ice-cooling for 1 hour. The reaction mixture was poured into a saturated aqueous ammonium chloride solution, and the resulting mixture was extracted with diethyl ether. The extract was washed with a saturated aqueous sodium hydrogen carbonate solution and brine successively, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate=8/1-4/1) to give 2-fluoro-4-methoxybenzaldehyde (1.54 g). The title compound was prepared in a similar manner to that described in Reference Example 45 using this material instead of 4-isobutylbenzaldehyde.
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3.02 g
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6 mL
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75 mL
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1.7 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Fluoro-4-methoxybenzaldehyde
2-Fluoro-4-methoxybenzaldehyde
2-Fluoro-4-methoxybenzaldehyde
2-Fluoro-4-methoxybenzaldehyde
2-Fluoro-4-methoxybenzaldehyde
2-Fluoro-4-methoxybenzaldehyde

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